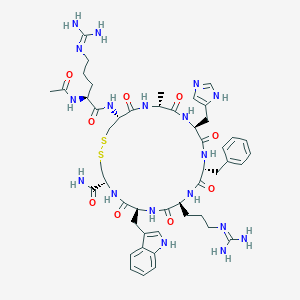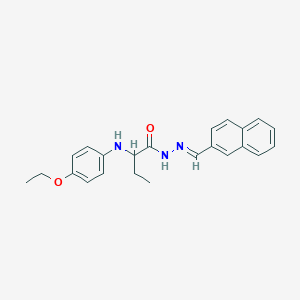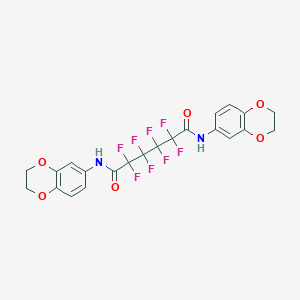
Setmelanotide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
RM-493 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y ciclación de péptidos.
Biología: RM-493 se emplea en la investigación sobre el sistema melanocortínico y su papel en la regulación del apetito y el gasto energético.
Medicina: El compuesto se está investigando por su potencial para tratar las formas genéticas de obesidad y los trastornos metabólicos relacionados. .
Industria: RM-493 se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen al sistema melanocortínico.
Mecanismo De Acción
RM-493 ejerce sus efectos actuando como agonista del receptor de melanocortina-4 (MC4R). El compuesto se une a MC4R, activando el receptor e iniciando una cascada de señalización que regula el apetito, la saciedad y el gasto energético. Los principales objetivos moleculares de RM-493 son los receptores MC4R en el hipotálamo, que juegan un papel crucial en el control del hambre y el peso corporal .
Safety and Hazards
The most common side effects of Setmelanotide include injection site reactions, skin hyperpigmentation (skin patches that are darker than surrounding skin), headache, and gastrointestinal side effects . Serious adverse events such as blindness, anaphylactic reaction, and suicidal ideation have also been reported .
Direcciones Futuras
Setmelanotide has been approved for three of the ultra-rare genetic conditions that cause obesity—proopiomelanocortin deficiency, proprotein convertase subtilisin and kexin type 1 (an important enzyme in the melanocortin pathway) and leptin receptor deficiency . It marks the first in a personalized medicine approach to obesity . The drug is also being developed in other rare genetic disorders associated with obesity including Bardet–Biedl Syndrome, Alström Syndrome, POMC and other MC4R pathway heterozygous deficiency obesities, and POMC epigenetic disorders .
Métodos De Preparación
La síntesis de RM-493 implica la creación de una estructura de péptido cíclico. La ruta sintética generalmente incluye los siguientes pasos:
Síntesis de péptidos: La cadena de péptidos lineal se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS).
Ciclación: El péptido lineal se cicla para formar la estructura cíclica, que es crucial para su actividad biológica.
Purificación: El péptido cíclico se purifica utilizando cromatografía líquida de alta resolución (HPLC) para lograr la pureza deseada.
Los métodos de producción industrial para RM-493 son similares a los utilizados en la síntesis de péptidos, que involucran procesos de SPPS y ciclación a gran escala, seguidos de medidas de purificación y control de calidad para garantizar la coherencia y la eficacia .
Análisis De Reacciones Químicas
RM-493 sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los átomos de azufre de su estructura.
Reducción: Las reacciones de reducción pueden ocurrir, afectando los enlaces disulfuro dentro del péptido cíclico.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el ditiotreitol para la reducción y varios derivados de aminoácidos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son versiones modificadas de RM-493 con actividad biológica alterada .
Comparación Con Compuestos Similares
RM-493 es único entre los agonistas de MC4R debido a su alta potencia y selectividad. Los compuestos similares incluyen:
Hormona estimulante de los melanocitos alfa (α-MSH): Un ligando endógeno para MC4R con menor potencia en comparación con RM-493.
LY2112688: Otro agonista de MC4R que se desarrolló pero mostró efectos adversos como aumento de la presión arterial y la frecuencia cardíaca
RM-493 destaca por su capacidad de activar MC4R con mayor potencia y menos efectos secundarios, lo que lo convierte en un candidato prometedor para tratar las formas genéticas de obesidad .
Propiedades
IUPAC Name |
(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHDTKMUACZDAA-PHNIDTBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H68N18O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1117.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Grehlin and other hunger signals from the gastrointestinal tract stimulate orexigenic neurons, stimulating the release of agouti-related protein. Agouti-related protein inhibits melanocortin 4 receptor (MC4R) activation until satiety signals such as insulin or leptin stimulate anorexigenic neurons. Insulin and leptin stimulate production of the POMC-derived melanocortin peptide α-melanocyte simulating hormone, which is a ligand of MC4R. Orexigenic and anorexigenic neurons contain prohormone convertase 1/3 (PC1/3), which is encoded by the gene proprotein subtilisin/kexin type 1. PC1/3 preforms activation cleavage of a number of peptide hormone precursors, including α-melanocyte simulating hormone. Setmelanotide is a pro-opiomelanocortin derived peptide that is an agonist of MC4R. It is an approximately 20-fold more potent agonist of MC4R than endogenous α-melanocyte stimulating hormone, with an EC50 of 0.27 nM. By directly agonizing MC4R, upstream genetic deficiencies in the MC4R signalling pathway cannot inhibit satiety, food intake is decreased, and weight loss is achieved. MC4R is a 332 amino acid G-protein coupled receptor (G-PCR). Although the lack of cardiovascular adverse effects with setmelanotide treatment are not well understood, it is believed that earlier MC4R antagonists activated multiple G-protein signalling pathways. Earlier drugs that targeted G-PCRs either bound with high affinity to the highly conserved orthosteric binding site, or with high specificity to less conserved allosteric sites. Setmelanotide is an atypical bitopic ligand that interacts with both the orthosteric and putative allosteric binding site, allowing for both high affinity and specificity. | |
| Record name | Setmelanotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
920014-72-8 | |
| Record name | Setmelanotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920014728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setmelanotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SETMELANOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T15V1FUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-[2-(2-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B515493.png)
![N'-[1-(4-methoxyphenyl)propylidene]-3-methylbenzohydrazide](/img/structure/B515494.png)
![2-(5-methyl-2-thienyl)-N-[3-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)phenyl]-4-quinolinecarboxamide](/img/structure/B515495.png)
![1-(4-Fluorophenyl)-3-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B515496.png)


![N-{3-nitrophenyl}-4-oxo-4-[2-(2-pyridinylmethylene)hydrazino]butanamide](/img/structure/B515501.png)
![3-[(E)-{2-[(pyridin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B515504.png)
![N-(1-naphthyl)-4-oxo-4-[2-(3-phenyl-2-propenylidene)hydrazino]butanamide](/img/structure/B515506.png)
![2-bromo-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B515508.png)
![Ethyl 2-[(dichloroacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B515511.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B515532.png)
